Metoclopramide N-Oxide

Overview

Description

Metoclopramide N-Oxide is a derivative of metoclopramide, a well-known antiemetic and prokinetic agent. Metoclopramide itself is widely used to treat nausea, vomiting, and gastroparesis by antagonizing dopamine D2 receptors and serotonin 5-HT3 receptors . This compound retains some of these properties while also exhibiting unique chemical characteristics due to the presence of the N-oxide functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metoclopramide N-Oxide can be synthesized through the N-oxidation of metoclopramide. One common method involves the use of potassium hydrogen peroxymonosulfate as the oxidizing agent . The reaction typically proceeds under mild conditions, with the metoclopramide being dissolved in an appropriate solvent and the oxidizing agent being added gradually. The reaction mixture is then stirred at room temperature until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Metoclopramide N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.

Reduction: Reduction of the N-oxide group can revert the compound back to metoclopramide.

Substitution: The aromatic ring and amide functionalities can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium hydrogen peroxymonosulfate is commonly used for N-oxidation.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products Formed:

Oxidation: More oxidized derivatives of this compound.

Reduction: Metoclopramide.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

Metoclopramide N-oxide retains the pharmacological properties of its parent compound, metoclopramide, which is primarily known as a dopamine D2 receptor antagonist. It is utilized in the treatment of several gastrointestinal disorders and has been studied for additional therapeutic benefits:

- Antiemetic Properties : this compound is effective in preventing nausea and vomiting associated with chemotherapy and postoperative recovery. Its mechanism involves enhancing gastric motility and antagonizing dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain .

- Gastroesophageal Reflux Disease (GERD) : Similar to metoclopramide, its N-oxide form is indicated for symptomatic relief in patients with GERD who do not respond to conventional treatments .

- Gastroparesis : It is used to manage diabetic gastroparesis by increasing gastric emptying rates .

- Off-label Uses : this compound has shown potential in treating conditions such as hyperemesis gravidarum during pregnancy and acute migraine attacks, although these uses are not FDA-approved .

Analytical Methods for Quantification

Recent advancements have led to the development of various analytical techniques for quantifying this compound in pharmaceutical formulations:

- Green Analytical Methods : Innovative spectrophotometric and high-performance liquid chromatography (HPLC) methods have been established that utilize environmentally friendly solvents like ethanol and ultrapure water. These methods are rapid, cost-effective, and reduce hazardous waste compared to traditional methods .

- Method Validation : The developed methods have undergone rigorous validation processes, including assessments of limit of detection (LOD) and limit of quantification (LOQ), ensuring their reliability for routine analysis in pharmaceutical settings .

Prevention of Postoperative Nausea

A clinical trial assessed the efficacy of this compound in preventing postoperative nausea in patients undergoing gynecological laparoscopic surgery. Results indicated a significant reduction in nausea incidence compared to control groups, demonstrating its effectiveness as a prophylactic agent.

Stroke Patients with Nasogastric Tubes

In another study involving stroke patients requiring nasogastric feeding, this compound was found to reduce the risk of pneumonia. This application highlights its role beyond gastrointestinal disorders, suggesting potential benefits in critically ill patients .

Mechanism of Action

Metoclopramide N-Oxide exerts its effects primarily through the inhibition of dopamine D2 receptors and serotonin 5-HT3 receptors, similar to metoclopramide . This inhibition occurs in the chemoreceptor trigger zone of the brain, leading to antiemetic effects. Additionally, the N-oxide group may influence the compound’s pharmacokinetics and metabolism, potentially altering its efficacy and safety profile .

Comparison with Similar Compounds

Metoclopramide: The parent compound, widely used as an antiemetic and prokinetic agent.

Domperidone: Another dopamine D2 receptor antagonist used for similar indications.

Cisapride: A prokinetic agent that acts on serotonin receptors.

Uniqueness: Metoclopramide N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and pharmacological properties compared to its parent compound and other similar agents .

Biological Activity

Metoclopramide N-Oxide, a metabolite of the widely used antiemetic drug metoclopramide, has garnered attention for its biological activity and pharmacological implications. This article delves into its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant data tables and case studies.

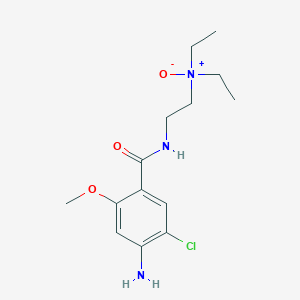

Chemical Structure and Properties

This compound is chemically represented as CHClNO with a molecular weight of 303.8 g/mol. Its structure includes an N-oxide functional group, which is crucial for its biological activity. The presence of this group can influence the compound's interaction with various biological targets, potentially enhancing or modifying the effects observed with its parent compound, metoclopramide .

This compound retains some pharmacological properties of metoclopramide, primarily acting as a dopamine D2 receptor antagonist. This action is pivotal in its antiemetic effects, particularly in the chemoreceptor trigger zone of the brain where it inhibits nausea and vomiting signals . Additionally, it exhibits agonistic activity on serotonin 5-HT4 receptors and antagonistic effects on 5-HT3 receptors, contributing to its prokinetic effects by enhancing gastrointestinal motility .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption from the gastrointestinal tract with peak plasma concentrations reached within 1-2 hours post-administration.

- Distribution : High volume of distribution (approximately 3.5 L/kg), indicating extensive tissue distribution.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.

- Elimination : The elimination half-life ranges from 5 to 6 hours in healthy individuals but may be prolonged in those with renal impairment .

Antiemetic Effects

This compound has been studied for its efficacy in preventing postoperative nausea and vomiting (PONV). A comparative study demonstrated that while metoclopramide was effective, it was less efficacious than ondansetron in reducing PONV incidence among patients undergoing laparoscopic surgeries .

| Drug | Nausea Incidence (%) | Vomiting Incidence (%) |

|---|---|---|

| Metoclopramide | 33.3 | 9.1 |

| Ondansetron | 15.2 | 3.0 |

Case Studies

- Postoperative Nausea : In a clinical trial involving gynecological laparoscopic surgery patients, metoclopramide was associated with a significant reduction in mild nausea but was outperformed by ondansetron in overall efficacy .

- Gastroesophageal Reflux Disease (GERD) : this compound's role in enhancing gastric emptying has been beneficial for GERD patients by increasing lower esophageal sphincter tone and accelerating gastric transit time .

Properties

IUPAC Name |

2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-N,N-diethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJQXOWYPGUAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169072 | |

| Record name | Metoclopramide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171367-22-9 | |

| Record name | Metoclopramide N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171367229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOCLOPRAMIDE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJZ32Z23QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.